molecular formula C20H15BrN4O2 B2392647 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one CAS No. 1112310-13-0

2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one

Cat. No.: B2392647
CAS No.: 1112310-13-0
M. Wt: 423.27
InChI Key: BSMJCLSANHCLPV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, and a pyridazine ring. These groups are common in many biologically active compounds and materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and pyridazine rings. This could potentially be achieved through cyclization reactions involving the appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl, oxadiazole, and pyridazine groups. The bromine atom on the phenyl ring would be expected to have a significant impact on the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .

Mechanism of Action

The mechanism of action of 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells, including the MAPK/ERK and PI3K/AKT pathways. It has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one is its high potency and selectivity for its target molecules. This makes it a valuable tool for investigating various signaling pathways and enzymes in cells. However, its complex synthesis and limited availability can be a limitation for lab experiments.

Future Directions

There are several future directions for research on 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Another area of interest is its use as a tool for investigating various signaling pathways and enzymes in cells. Future studies can focus on identifying its specific targets and elucidating its mechanism of action.

Synthesis Methods

The synthesis of 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one involves a multi-step process that requires the use of specialized equipment and reagents. The synthesis typically involves the condensation of 4-bromobenzohydrazide and 3-(2-bromoethyl)-1,2,4-oxadiazole, followed by cyclization with 2-phenyl-3,6-dihydro-1H-pyridazin-3-one. The final product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one has been extensively studied for its potential applications in various scientific fields. One of its most promising applications is in the field of medicinal chemistry, where it has been investigated for its potential use as a therapeutic agent for various diseases, including cancer and inflammation.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, skin contact, and ingestion .

Properties

IUPAC Name

2-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c21-16-8-6-15(7-9-16)20-22-18(27-24-20)12-13-25-19(26)11-10-17(23-25)14-4-2-1-3-5-14/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMJCLSANHCLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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